molecular formula C7H14ClN B1294599 3-(Chloromethyl)-1-methylpiperidine CAS No. 52694-50-5

3-(Chloromethyl)-1-methylpiperidine

Cat. No.: B1294599
CAS No.: 52694-50-5
M. Wt: 147.64 g/mol
InChI Key: FFOIFAAVWJZLFE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methylpiperidine is an organic compound belonging to the class of piperidines It features a piperidine ring substituted with a chloromethyl group at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-methylpiperidine typically involves the chloromethylation of 1-methylpiperidine. One common method includes the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride or stannic chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-1-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

3-(Chloromethyl)-1-methylpiperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and intermediates in various chemical reactions.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.

    Medicine: It is explored for its potential in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methylpiperidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-(Chloromethyl)piperidine
  • 1-Methylpiperidine
  • 4-(Chloromethyl)-1-methylpiperidine
  • 2-(Chloromethyl)-1-methylpiperidine

These compounds share structural similarities but differ in the position and nature of their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

3-(chloromethyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOIFAAVWJZLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967136
Record name 3-(Chloromethyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52694-50-5
Record name 3-(Chloromethyl)-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52694-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-1-methylpiperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloromethyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1-methylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the reactivity of 3-(chloromethyl)-1-methylpiperidine?

A1: this compound contains a chloromethyl group, which is known to be reactive towards elimination reactions. This is demonstrated in the research paper where trans-4-(4-fluorophenyl)-3-(chloromethyl)-1-methylpiperidine undergoes elimination in the presence of alumina under microwave irradiation to yield the corresponding alkene, 4-(4-fluorophenyl)-3-methylene-1-methylpiperidine []. This suggests that the parent compound, this compound, could also potentially undergo similar elimination reactions under appropriate conditions.

Q2: How does the reaction of trans-4-(4-fluorophenyl)-3-(chloromethyl)-1-methylpiperidine on alumina compare to traditional methods?

A2: The research indicates that using alumina under microwave irradiation offers a significant advantage for the elimination reaction of trans-4-(4-fluorophenyl)-3-(chloromethyl)-1-methylpiperidine compared to traditional methods []. Specifically, the microwave-assisted methodology results in higher yields of the desired alkene product (65.5–71%) and significantly shorter reaction times (20–40 minutes) compared to heating in the presence of an organic base []. This highlights the potential benefits of microwave irradiation and solid supports like alumina in organic synthesis, potentially applicable to other similar compounds as well.

Q3: Does the double bond formed after elimination of trans-4-(4-fluorophenyl)-3-(chloromethyl)-1-methylpiperidine remain stable?

A3: The research observed that the exocyclic double bond in the formed 4-(4-fluorophenyl)-3-methylene-1-methylpiperidine can undergo further rearrangement to form an endocyclic double bond, resulting in a new compound []. This suggests that the reaction conditions, particularly the reaction time and the type of alumina used, can significantly impact the product distribution and the extent of isomerization. This highlights the importance of careful optimization and control of reaction conditions for such reactions.

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